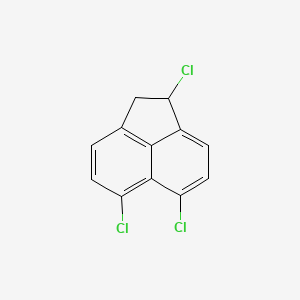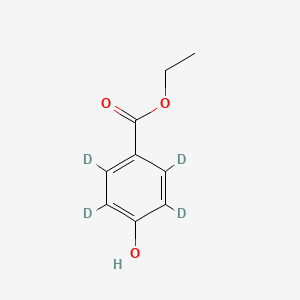
2-Propenoic acid, 2-ethylhexyl ester, polymer with 1-ethenyl-3-methylbenzene and 1-ethenyl-4-methylb
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-ethylhexyl ester, polymer with 1-ethenyl-3-methylbenzene and 1-ethenyl-4-methylbenzene is a complex polymer with the molecular formula C29H40O2 and a molecular weight of 420.64 g/mol . This compound is known for its applications in various fields due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Propenoic acid, 2-ethylhexyl ester, polymer with 1-ethenyl-3-methylbenzene and 1-ethenyl-4-methylbenzene typically involves a free radical polymerization process. The monomers, 2-Propenoic acid, 2-ethylhexyl ester, and the two isomers of ethenylbenzene (1-ethenyl-3-methylbenzene and 1-ethenyl-4-methylbenzene), are mixed in specific ratios. An initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is added to start the polymerization reaction. The reaction is carried out in a solvent like toluene under controlled temperature and pressure conditions .
Chemical Reactions Analysis
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
2-Propenoic acid, 2-ethylhexyl ester, polymer with 1-ethenyl-3-methylbenzene and 1-ethenyl-4-methylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various copolymers and as a component in the formulation of adhesives and coatings.
Biology: The polymer is utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: It is explored for its potential in creating hydrogels for wound healing and tissue engineering.
Industry: The compound is employed in the production of high-performance plastics and resins
Mechanism of Action
The mechanism of action of this polymer involves its ability to form strong intermolecular interactions due to the presence of both hydrophobic and hydrophilic groups. The polymer chains can interact with various substrates, leading to enhanced adhesion and mechanical properties. The aromatic rings provide rigidity, while the ester groups offer flexibility and compatibility with other materials .
Comparison with Similar Compounds
Similar compounds include other polymers derived from 2-Propenoic acid esters and ethenylbenzene derivatives. For example:
Polystyrene: A polymer of ethenylbenzene, known for its rigidity and transparency.
Poly(methyl methacrylate): A polymer of methyl 2-methylpropenoate, known for its clarity and impact resistance.
Compared to these polymers, 2-Propenoic acid, 2-ethylhexyl ester, polymer with 1-ethenyl-3-methylbenzene and 1-ethenyl-4-methylbenzene offers a unique combination of flexibility, adhesion, and compatibility with various substrates, making it suitable for specialized applications .
Properties
CAS No. |
126037-00-1 |
|---|---|
Molecular Formula |
C29H40O2 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
1-ethenyl-3-methylbenzene;1-ethenyl-4-methylbenzene;2-ethylhexyl prop-2-enoate |
InChI |
InChI=1S/C11H20O2.2C9H10/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-3-9-6-4-8(2)5-7-9;1-3-9-6-4-5-8(2)7-9/h6,10H,3-5,7-9H2,1-2H3;2*3-7H,1H2,2H3 |
InChI Key |
KKIYYEPHHLWJIM-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C=C.CC1=CC=C(C=C1)C=C.CC1=CC=CC(=C1)C=C |
Canonical SMILES |
CCCCC(CC)COC(=O)C=C.CC1=CC=C(C=C1)C=C.CC1=CC(=CC=C1)C=C |
Related CAS |
126037-00-1 |
Synonyms |
2-Propenoic acid, 2-ethylhexyl ester, polymer with 1-ethenyl-3-methylbenzene and 1-ethenyl-4-methylbenzene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trisodium;10-amino-6,13-dichloro-3-[3-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]propylimino]-7H-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonate](/img/structure/B590587.png)








![Mevalonolactone, RS-, [5-3H]](/img/structure/B590605.png)


